![molecular formula C22H23NO6 B2603114 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-88-9](/img/structure/B2603114.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Descripción
N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 3,4-dimethoxyphenethylamine substituent and an ethoxy group at position 8 of the coumarin scaffold. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural uniqueness lies in its dual substitution pattern: the electron-donating 8-ethoxy group on the coumarin core and the lipophilic 3,4-dimethoxyphenethyl chain, which may enhance membrane permeability and target binding .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-28-18-7-5-6-15-13-16(22(25)29-20(15)18)21(24)23-11-10-14-8-9-17(26-2)19(12-14)27-3/h5-9,12-13H,4,10-11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGBGBLGZDQPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties.
Medicine: It could be investigated for its potential therapeutic effects in treating diseases like cancer, Alzheimer’s, or inflammatory conditions.
Industry: The compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide likely involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, modulate signaling pathways, or induce apoptosis in cancer cells. The exact mechanism would depend on the specific biological context and requires further research to elucidate.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and its analogs:
Structural and Functional Insights
- Substituent Effects: The 8-ethoxy group in the target compound vs. The 3,4-dimethoxyphenethyl chain (target compound) contrasts with 4-sulfamoylphenyl () and 4-acetamidophenyl (), suggesting divergent electronic and steric interactions in target binding. Sulfamoyl groups enhance solubility, while dimethoxyphenyl groups favor membrane penetration .
Synthetic Efficiency :
- Physicochemical Properties: Rip-B’s melting point (90 °C) provides a benchmark for thermal stability comparisons, though data for the target compound are lacking .
Research Implications and Limitations
While the target compound’s structural features suggest enhanced pharmacokinetic properties over its analogs, gaps in reported data (e.g., yield, melting point, and bioactivity) limit direct comparisons. Further studies should prioritize synthesizing the compound using methods analogous to and , followed by crystallographic and pharmacological profiling.
Actividad Biológica
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
The synthesis of this compound typically involves the reaction of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with phenethylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), and is usually conducted in dichloromethane at room temperature.
Chemical Structure
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H25NO5 |
Molecular Weight | 357.42 g/mol |
CAS Number | Not available |
This compound exhibits its biological effects through interactions with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, which can block their activity and influence various biochemical pathways.
2.2 Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .
- Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, which is relevant in conditions like Alzheimer’s disease .
2.3 In Vitro Studies
In vitro studies have demonstrated that derivatives of similar chromene structures can inhibit AChE with IC50 values ranging from low micromolar concentrations. For example, a related compound showed an IC50 value of 0.09 μM against AChE, indicating significant potential for neuroprotective applications .
3.1 Neuroprotective Properties
A study focused on a series of phenylcoumarins demonstrated that modifications in the structure led to enhanced neuroprotective properties against hydrogen peroxide-induced damage in neuronal cell lines. This suggests that this compound could exhibit similar protective effects due to its structural similarities .
3.2 Antioxidant Activity
Another investigation highlighted the antioxidant capabilities of chromene derivatives, showing that they could significantly reduce reactive oxygen species (ROS) levels in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
4. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its potential neuroprotective and antioxidant activities. Future studies should focus on elucidating its detailed mechanism of action and exploring its efficacy in vivo.
Q & A
Q. How can the synthesis of this chromene carboxamide derivative be optimized for academic-scale production?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a substituted chromene-3-carboxylic acid with a 3,4-dimethoxyphenethylamine derivative. Key steps include:
- Coupling Reaction : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to form the amide bond.
- Solvent and Temperature Control : Reactions are carried out under nitrogen at 60–80°C to minimize side reactions (e.g., hydrolysis of the ethoxy group) .
- Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from acetone/water to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, chromene carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] at m/z 454.1752 for CHNO) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related chromene carboxamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Discrepancies may arise from variations in experimental design:
- Cell Line Specificity : Test across multiple cell lines (e.g., MCF-7 for breast cancer vs. HepG2 for liver cancer) with standardized IC protocols .
- Microbial Strains : Use clinical isolates (e.g., Staphylococcus aureus MRSA) alongside reference strains to assess antimicrobial activity .
- Dose-Response Analysis : Compare EC values under consistent assay conditions (e.g., 48-hour incubation for cytotoxicity) .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or COX-2) based on chromene-carboxamide scaffolds .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the 3,4-dimethoxyphenyl moiety for hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How does structural modification of the chromene core influence bioactivity?
A comparative study of analogs reveals:
Methodological Challenges
Q. How should researchers address low yields in the final coupling step?
- Optimize Reaction Stoichiometry : Use a 1.2:1 molar ratio of chromene acid to amine to account for side reactions .
- Activate Carboxylic Acid : Pre-activate with HOBt (hydroxybenzotriazole) to improve coupling efficiency .
- Monitor Reaction Progress : TLC (R 0.5 in ethyl acetate/hexane 1:1) to identify incomplete reactions .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH Stability Assay : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC .
- Plasma Stability Test : Expose to human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS .
Data Interpretation and Reproducibility
Q. How can conflicting solubility data across studies be reconciled?
Q. What controls are essential in cytotoxicity assays to avoid false positives?
- Vehicle Control : Include DMSO (≤0.1% v/v) to rule out solvent effects .
- Positive Control : Use doxorubicin (for cancer cells) or ampicillin (for bacteria) to validate assay sensitivity .
Structural and Mechanistic Insights
Q. How does the 3,4-dimethoxyphenethyl group contribute to target binding?
Crystallographic data from related compounds show:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.